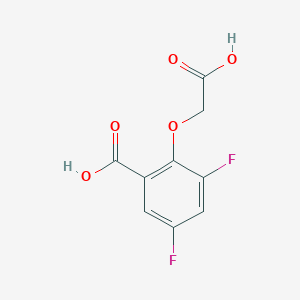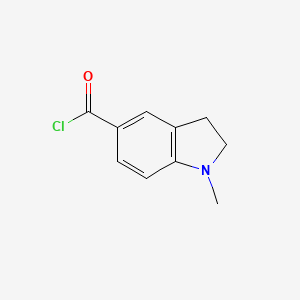
4-Bromo-1-etinil-2-metilbenceno
Descripción general
Descripción
“4-Bromo-1-ethynyl-2-methylbenzene” is a chemical compound with the CAS Number: 1312479-78-9. It has a molecular weight of 195.06 and its IUPAC name is the same as the common name . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-Bromo-1-ethynyl-2-methylbenzene” were not found, it’s likely that it could be synthesized through electrophilic aromatic substitution reactions . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-ethynyl-2-methylbenzene” can be represented by the InChI code: 1S/C9H7Br/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 . This indicates that the molecule consists of a benzene ring with a bromine atom, an ethynyl group, and a methyl group attached to it .
Physical and Chemical Properties Analysis
“4-Bromo-1-ethynyl-2-methylbenzene” is a liquid at room temperature . It has a predicted boiling point of 224.1±33.0 °C and a predicted density of 1.42±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Síntesis Orgánica
4-Bromo-1-etinil-2-metilbenceno: es un bloque de construcción versátil en la síntesis orgánica. Su átomo de bromo puede experimentar reacciones de acoplamiento catalizadas por paladio, como los acoplamientos de Suzuki o Stille, para formar estructuras biarílicas que son prevalentes en productos farmacéuticos y agroquímicos .
Ciencia de Materiales
En la ciencia de materiales, este compuesto se puede usar para sintetizar polímeros conjugados o moléculas pequeñas para dispositivos electrónicos orgánicos. El grupo etinil permite la reticulación, lo que puede mejorar la estabilidad térmica y la conductividad eléctrica de los materiales .
Síntesis Química
Este compuesto sirve como precursor para la síntesis de varios compuestos heterocíclicos. A través del acoplamiento de Sonogashira, se puede usar para introducir grupos alquinilo en heterociclos, que es un motivo estructural común en muchos fármacos .
Cromatografía
El grupo etinil en This compound se puede utilizar para crear fases estacionarias para la cromatografía de gases. Estas fases pueden separar sustancias en función de su capacidad para interactuar con el enlace pi del grupo etinil .
Química Analítica
En química analítica, se puede usar como un agente de derivatización para la detección de ciertos compuestos. El átomo de bromo se puede reemplazar con una molécula reportera, que se puede detectar utilizando varios métodos espectroscópicos .
Química Medicinal
La estructura del compuesto es susceptible a una mayor funcionalización, lo que lo convierte en un intermedio valioso en el diseño de nuevos compuestos medicinales. Su andamiaje molecular se puede modificar para explorar interacciones con objetivos biológicos .
Ciencias Ambientales
This compound: se puede utilizar en la investigación de ciencias ambientales para estudiar la degradación de compuestos orgánicos bromados, que son motivo de preocupación debido a su potencial como contaminantes orgánicos persistentes .
Nanotecnología
Finalmente, en nanotecnología, este compuesto se puede utilizar para crear nanomateriales a base de carbono. El grupo etinil puede facilitar el crecimiento de nanotubos de carbono o estructuras similares al grafeno, que tienen aplicaciones en electrónica e ingeniería de materiales .
Safety and Hazards
Mecanismo De Acción
Mode of Action
The mode of action of 4-Bromo-1-ethynyl-2-methylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (19506) and predicted density (142±01 g/cm3), may influence its pharmacokinetic behavior .
Análisis Bioquímico
Biochemical Properties
4-Bromo-1-ethynyl-2-methylbenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The bromine atom in the compound makes it a suitable candidate for such reactions, where it can act as an electrophile. This compound interacts with enzymes and proteins that facilitate these reactions, such as cytochrome P450 enzymes, which are known to catalyze the oxidation of organic substances. The interactions between 4-Bromo-1-ethynyl-2-methylbenzene and these enzymes involve the formation of transient complexes that lead to the activation or inhibition of the enzyme’s catalytic activity .
Cellular Effects
The effects of 4-Bromo-1-ethynyl-2-methylbenzene on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, 4-Bromo-1-ethynyl-2-methylbenzene can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 4-Bromo-1-ethynyl-2-methylbenzene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule’s function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 4-Bromo-1-ethynyl-2-methylbenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-ethynyl-2-methylbenzene can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 4-Bromo-1-ethynyl-2-methylbenzene has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-ethynyl-2-methylbenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 4-Bromo-1-ethynyl-2-methylbenzene can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
4-Bromo-1-ethynyl-2-methylbenzene is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other enzymes and cofactors. The metabolic flux and levels of specific metabolites can be affected by the presence of 4-Bromo-1-ethynyl-2-methylbenzene, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Bromo-1-ethynyl-2-methylbenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of 4-Bromo-1-ethynyl-2-methylbenzene can affect its bioavailability and overall activity within the cell .
Subcellular Localization
The subcellular localization of 4-Bromo-1-ethynyl-2-methylbenzene is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
4-bromo-1-ethynyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKVJHHRTZBACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



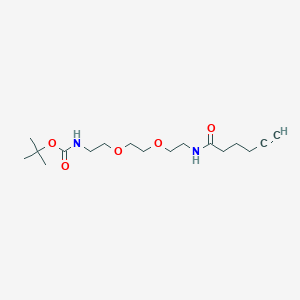
![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)
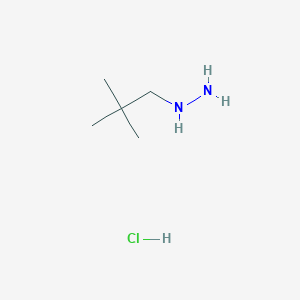


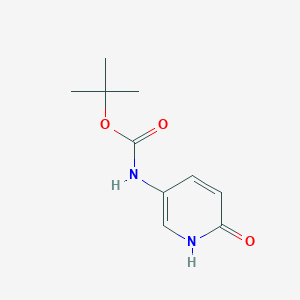

![1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B1407640.png)
